molecular formula C18H22N4O2 B2512512 5-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-2-METHOXYPYRIMIDINE CAS No. 1251566-64-9

5-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-2-METHOXYPYRIMIDINE

Cat. No.: B2512512
CAS No.: 1251566-64-9
M. Wt: 326.4
InChI Key: LCVIZAUZVLVHIU-UHFFFAOYSA-N
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Description

5-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-2-METHOXYPYRIMIDINE is a complex organic compound that features a piperazine ring, a pyrimidine ring, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-2-METHOXYPYRIMIDINE typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods

Industrial production methods for this compound often rely on scalable synthetic routes that ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis are employed to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

5-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-2-METHOXYPYRIMIDINE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include sulfonium salts, aziridines, and alkynes . Reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various substituted piperazine derivatives .

Scientific Research Applications

5-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-2-METHOXYPYRIMIDINE has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological processes and interactions.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-2-METHOXYPYRIMIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-2-METHOXYPYRIMIDINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group and pyrimidine ring differentiate it from other piperazine derivatives, potentially leading to unique interactions with biological targets and distinct pharmacological effects .

Properties

IUPAC Name

[4-(2,3-dimethylphenyl)piperazin-1-yl]-(2-methoxypyrimidin-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-13-5-4-6-16(14(13)2)21-7-9-22(10-8-21)17(23)15-11-19-18(24-3)20-12-15/h4-6,11-12H,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCVIZAUZVLVHIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CN=C(N=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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